Lactic Acid

説明

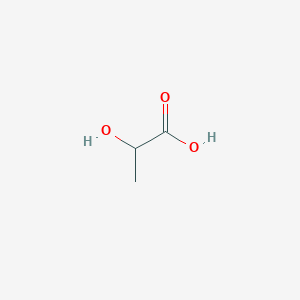

Structure

3D Structure

特性

IUPAC Name |

2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array, HC3H5O3 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lactic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lactic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-51-6 | |

| Record name | (±)-Poly(lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7023192 | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122 °C at 15 mm Hg | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup, 110 °C c.c. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 [mmHg], 0.0813 mm Hg at 25 °C | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |

CAS No. |

50-21-5, 598-82-3, 26100-51-6 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, (+-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

lactic acid molecular formula and chemical structure

An In-depth Technical Guide on Lactic Acid: Molecular Formula, Chemical Structure, and Analysis

Introduction

This compound (IUPAC name: 2-hydroxypropanoic acid) is a pivotal organic acid with the molecular formula C₃H₆O₃.[1][2][3] First isolated from sour milk in 1780 by Swedish chemist Carl Wilhelm Scheele, it is a key intermediate in various biochemical pathways, most notably in anaerobic respiration.[3][4] Beyond its metabolic role, this compound is a versatile chemical intermediate used in the food, pharmaceutical, and polymer industries.[2][5] Its conjugate base is known as lactate.[2] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its biological signaling functions, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers and professionals in drug development and life sciences.

Molecular Formula and Chemical Structure

This compound is an alpha-hydroxy acid (AHA), characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[2][3][4] This bifunctional nature, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, dictates its chemical reactivity, allowing it to participate in reactions typical of both alcohols and carboxylic acids.[4]

Chirality and Stereoisomers

The central alpha-carbon of this compound is bonded to four different groups (-H, -OH, -CH₃, -COOH), making it a chiral center.[4][6] Consequently, this compound exists as a pair of stereoisomers, or enantiomers, which are non-superimposable mirror images of each other.[6] These enantiomers are designated as L-(+)-lactic acid ((S)-lactic acid) and D-(-)-lactic acid ((R)-lactic acid).[6][7][8] While both forms are found in nature, the L-isomer is the predominant form in living organisms, including humans, where it is a product of muscle metabolism.[4][6] A mixture of equal parts L- and D-lactic acid is known as a racemic mixture, or DL-lactic acid.[7]

Physicochemical Properties

The physical and chemical properties of this compound can vary between its enantiopure forms and the racemic mixture. The pure enantiomers are white, crystalline solids, whereas the racemic mixture is typically a colorless to yellowish, odorless, syrupy liquid at room temperature.[1][3][9] It is miscible with water and ethanol.[4][9]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆O₃ | [1][2][5] |

| Molar Mass | 90.08 g/mol | [1][4][9] |

| IUPAC Name | 2-hydroxypropanoic acid | [1][4] |

| Density | ~1.21 g/cm³ (DL-lactic acid, liquid) | [9][10] |

| Melting Point | 16.8 - 18 °C (DL-lactic acid) | [2][3][9] |

| 53 °C (L- or D-lactic acid) | [4][9] | |

| Boiling Point | 122 °C at 15 mmHg | [2][9] |

| Acidity (pKa) | 3.86 | [4][9][11] |

| Solubility | Miscible in water and ethanol | [2][4][9] |

Biological Significance and Signaling Pathways

Historically viewed as a metabolic waste product of glycolysis, lactate is now recognized as a critical energy shuttle and a signaling molecule, or "lactormone," that mediates intercellular and inter-organ communication.[12][13] It plays significant roles in regulating metabolism, inflammation, and cellular adaptation to exercise.[12][13][14]

Lactate-Mediated Signaling via HCAR1/GPR81

Lactate exerts many of its signaling effects by acting as a natural ligand for the G-protein coupled receptor GPR81, now known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[13][15] This receptor is highly expressed in adipocytes and is also found in various other tissues, including the brain and immune cells.[12][13] Activation of HCAR1 by lactate typically leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels and reduces the activity of Protein Kinase A (PKA).[13][14] This pathway has diverse downstream effects, including the inhibition of lipolysis in fat cells and modulation of immune responses.[13]

References

- 1. This compound | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound: Structure, Formula, Properties & Real-Life Uses [vedantu.com]

- 5. This compound | Formula, Structure & Uses - Lesson | Study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acne.org [acne.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [smakbo.github.io]

- 10. Properties and applications of this compound in food and medicine | Foodcom S.A. [foodcom.pl]

- 11. L this compound Structure, this compound Chemical Structure, What Is L-Lactic Acid [xhlactics.com]

- 12. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations [mdpi.com]

- 13. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereoisomers of Lactic Acid: L(+) vs. D(-) Enantiomers

Abstract

This compound, a chiral molecule, exists as two distinct stereoisomers: L(+)-lactic acid and D(-)-lactic acid. These enantiomers, while possessing identical chemical formulas, exhibit significant differences in their biological activities and metabolic fates within living organisms. L(+)-lactic acid is a natural and primary product of anaerobic glycolysis in mammals, playing a crucial role in energy metabolism and cellular signaling. In contrast, D(-)-lactic acid is primarily a product of microbial fermentation and is metabolized more slowly by mammals, with high concentrations leading to pathological conditions such as D-lactic acidosis. This technical guide provides a comprehensive overview of the physicochemical properties, distinct biological roles, metabolic pathways, and toxicological profiles of L(+) and D(-) this compound. Furthermore, it details established experimental protocols for their chiral separation and quantification and visualizes key biological and experimental processes to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound (2-hydroxypropanoic acid) is a fundamental organic acid with a chiral center, giving rise to two enantiomeric forms: L(+)-lactic acid (also known as (S)-lactic acid) and D(-)-lactic acid (or (R)-lactic acid).[1][2] The L-isomer is the predominant form found in higher organisms, including humans, where it is a key intermediate in carbohydrate metabolism.[1] D-lactic acid, conversely, is mainly produced by certain bacteria and can be introduced into the human body through fermented foods or produced by gut microbiota.[1][3]

The stereochemistry of this compound is of paramount importance in biological systems. Enzymes involved in lactate metabolism are highly stereospecific, leading to vastly different physiological effects of the two enantiomers.[4] While L-lactate is efficiently utilized as an energy source and acts as a signaling molecule, the accumulation of D-lactate can be toxic, leading to neurological and cardiovascular disturbances.[5][6] This distinction is critical in clinical diagnostics, food science, and the pharmaceutical industry, where the enantiomeric purity of this compound and its derivatives can have significant implications for efficacy and safety.[7] For instance, in the production of biodegradable polymers like polythis compound (PLA), the ratio of L- to D-lactide precursors determines the polymer's physical properties.[8]

This guide will delve into the core technical aspects of L(+) and D(-) this compound, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for the scientific community.

Physicochemical Properties

While enantiomers share many physical properties, such as boiling point and pKa in an achiral environment, their interaction with plane-polarized light and their melting points can differ. The racemic mixture (DL-lactic acid) also exhibits distinct physical properties.

Table 1: Comparison of Physicochemical Properties of this compound Stereoisomers

| Property | L(+)-Lactic Acid | D(-)-Lactic Acid | DL-Lactic Acid (Racemic) | Reference(s) |

| IUPAC Name | (S)-2-Hydroxypropanoic acid | (R)-2-Hydroxypropanoic acid | (RS)-2-Hydroxypropanoic acid | [1][9][10] |

| CAS Number | 79-33-4 | 10326-41-7 | 50-21-5 | [9][10] |

| Molecular Formula | C₃H₆O₃ | C₃H₆O₃ | C₃H₆O₃ | [9][10] |

| Molar Mass | 90.08 g/mol | 90.08 g/mol | 90.08 g/mol | [9][10] |

| Melting Point | 53 °C (127 °F) | 53 °C (127 °F) | 16.8 °C (62.2 °F) | [11] |

| Boiling Point | 122 °C (252 °F) at 15 mmHg | 122 °C (252 °F) at 15 mmHg | 122 °C (252 °F) at 15 mmHg | [11] |

| Acidity (pKa) | 3.86 | 3.86 | 3.86 | [2] |

| Optical Rotation | Levorotatory (+) | Dextrorotatory (-) | Optically inactive | [4] |

| Solubility | Miscible with water, ethanol | Miscible with water, ethanol | Miscible with water, ethanol | [2] |

Biological Significance and Metabolic Pathways

L(+)-Lactic Acid: The Endogenous Metabolite and Signaling Molecule

L(+)-lactic acid is continuously produced and consumed in the human body, with normal blood plasma concentrations ranging from 0.5 to 2.0 mmol/L.[1][12] It is the end product of anaerobic glycolysis and is readily converted back to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH), which is present in mammalian cells.[4] This pyruvate can then enter the Krebs cycle for energy production.

Beyond its role as a metabolic fuel, L-lactate has emerged as a critical signaling molecule, or "lactormone." It exerts its effects through various mechanisms, including the activation of the G-protein coupled receptor HCA1 (also known as GPR81).

The Hydroxycarboxylic Acid Receptor 1 (HCA1) is a Gαi-coupled receptor that is activated by physiological concentrations of L-lactate (EC₅₀ ≈ 1-5 mM).[13] Activation of HCA1 by L-lactate initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[13][14] This pathway is particularly important in adipocytes, where it leads to the inhibition of lipolysis.[13]

D(-)-Lactic Acid: Microbial Product and Toxin

D(-)-lactic acid is not a significant product of mammalian metabolism.[1] Its presence in the body is typically due to the ingestion of fermented products or the metabolic activity of gut bacteria, especially after malabsorption of carbohydrates.[5] Humans possess a D-2-hydroxy-acid dehydrogenase, but its activity is much lower than that of L-LDH, leading to a slower metabolism of D-lactate.[3]

When D-lactate production exceeds the body's capacity for metabolism and excretion, it can accumulate in the blood, leading to D-lactic acidosis, a form of metabolic acidosis with a high anion gap.[1] Plasma concentrations of D-lactate greater than 3.0 mmol/L are typically associated with this condition.[4]

The primary toxic effects of D-lactate are neurological.[1] Symptoms can range from confusion and slurred speech to ataxia and coma.[6] One of the proposed mechanisms for this neurotoxicity is the competitive inhibition of pyruvate transport into mitochondria via monocarboxylate transporters.[6][7] Since D-lactate cannot be efficiently used as a substrate for mitochondrial energy production, its presence hinders the utilization of pyruvate and L-lactate, thereby impairing cellular respiration, particularly in the brain.[7]

Experimental Protocols for Chiral Separation

The accurate quantification of L(+) and D(-) this compound is crucial for clinical diagnosis and research. Due to their identical physical and chemical properties in an achiral environment, their separation requires chiral recognition techniques.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC-Based Chiral Separation

Direct chiral separation using a Chiral Stationary Phase (CSP) is a widely used HPLC method. Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin or ristocetin, are particularly effective.[15]

-

Column: Astec CHIROBIOTIC® R (ristocetin), 150 x 2.1 mm.[16]

-

Mobile Phase: A mixture of acetonitrile and aqueous ammonium acetate. A typical composition is 85:15 (v/v) acetonitrile/0.03 M ammonium acetate.[15]

-

Column Temperature: 4 - 25 °C. Lower temperatures often enhance chiral recognition and improve resolution.[15][17]

-

Injection Volume: 25 µL.[15]

-

Detection:

-

Expected Outcome: Baseline separation of D(-) and L(+) this compound enantiomers. The elution order may vary depending on the specific column and conditions.

Table 2: Example HPLC Method Parameters

| Parameter | Setting | Reference(s) |

| Column | Astec CHIROBIOTIC® R | [17][18] |

| Mobile Phase | 85% Acetonitrile, 15% 33.3 mM Ammonium Acetate | [17] |

| Flow Rate | 0.7 mL/min | [17] |

| Temperature | 4 °C | [17] |

| Detection | Tandem Mass Spectrometry (ESI-) | [18][19] |

GC-MS-Based Chiral Separation

This method involves a two-step process: chiral derivatization followed by separation of the resulting diastereomers on a standard achiral GC column.

-

Sample Preparation: The sample containing this compound is acidified and extracted.

-

Derivatization: The extracted this compound is reacted with a chiral derivatizing agent, such as L-menthol, in the presence of acetyl chloride. This reaction forms diastereomeric esters (L-lactyl-L-menthol and D-lactyl-L-menthol).[20]

-

GC Separation:

-

Column: A standard nonpolar or medium-polarity capillary column (e.g., DB-5 MS).[21]

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is used to separate the diastereomeric esters.

-

-

MS Detection: Mass spectrometry is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[20]

-

Expected Outcome: The diastereomers will have different retention times on the achiral column, allowing for their separation and quantification. The method's accuracy relies on the enantiomeric purity of the derivatizing agent and the absence of racemization during the reaction.[21]

Implications for Drug Development and Research

The stereospecificity of this compound's biological activity has significant implications for drug development:

-

Drug Metabolism and Toxicity: The metabolic pathways of chiral drugs can be influenced by the body's lactate metabolism. Furthermore, understanding the mechanisms of D-lactate toxicity can inform the development of neuroprotective agents.

-

Targeting Lactate Signaling: The L-lactate-HCA1 signaling pathway presents a potential therapeutic target for metabolic diseases.[14] Modulating this pathway could offer new treatments for conditions like dyslipidemia.

-

Chiral Synthesis and Analysis: The development of enantiopure drugs requires robust analytical methods to ensure enantiomeric purity. The protocols detailed in this guide are fundamental for the quality control of chiral pharmaceuticals.

-

Biomaterials: In the field of biodegradable polymers, controlling the stereochemistry of PLA by using specific ratios of L- and D-lactic acid allows for the tuning of material properties such as degradation rate and mechanical strength, which is critical for applications in medical implants and drug delivery systems.[8]

Conclusion

The L(+) and D(-) enantiomers of this compound, though structurally similar, are profoundly different in their biological roles and metabolic handling. L(+)-lactic acid is an integral part of mammalian metabolism and cellular communication, while D(-)-lactic acid is a metabolic byproduct of microbes that can be toxic to humans at elevated concentrations. A thorough understanding of their distinct properties, metabolic fates, and signaling pathways is essential for researchers, scientists, and drug development professionals. The ability to accurately separate and quantify these enantiomers using the robust experimental protocols outlined herein is fundamental to advancing research and ensuring the safety and efficacy of pharmaceuticals and other biotechnological products.

References

- 1. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. D-Lactate altered mitochondrial energy production in rat brain and heart but not liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Lactic acid [webbook.nist.gov]

- 8. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. US20080311615A1 - Method for chiral separation of this compound enantiomers - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of this compound Derivatives | MDPI [mdpi.com]

- 17. labcluster.com [labcluster.com]

- 18. Separation and determination of the enantiomers of this compound and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biochemical Pathways for Lactic Acid Synthesis in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, or lactate, has long been considered a mere metabolic byproduct of anaerobic glycolysis. However, emerging research has recast lactate as a critical signaling molecule and a key player in cellular metabolism, with profound implications in physiology and pathology, including cancer biology. This technical guide provides a comprehensive overview of the core biochemical pathways of this compound synthesis, its regulation, and its role in various cellular contexts. Furthermore, it offers detailed experimental protocols for the quantification of lactate and the activity of key enzymes involved in its production, along with relevant quantitative data to support further research and drug development endeavors.

Core Biochemical Pathway: From Glucose to this compound

The primary pathway for this compound synthesis in cells is initiated through glycolysis, a sequence of reactions that converts glucose into pyruvate. Under anaerobic conditions, or in cells with a high glycolytic flux, pyruvate is then reduced to lactate.

Glycolysis: The Preparatory Phase

Glycolysis is a ten-step process that occurs in the cytoplasm and can be divided into two main phases: the energy investment phase and the energy payoff phase. The net result of glycolysis is the conversion of one molecule of glucose into two molecules of pyruvate, with the concomitant production of two molecules of ATP and two molecules of NADH.[1][2][3]

This compound Fermentation: The Final Step

In the absence of oxygen, the pyruvate generated from glycolysis undergoes this compound fermentation. This single-step reaction is catalyzed by the enzyme lactate dehydrogenase (LDH).[3][4] LDH facilitates the transfer of a hydride from NADH to pyruvate, thereby regenerating NAD+ which is essential for glycolysis to continue.[4][5] The overall equation for the conversion of glucose to this compound is:

C6H12O6 (Glucose) → 2 CH3CH(OH)COOH (this compound) + 2 ATP[]

Caption: The core pathway of this compound synthesis from glucose.

Regulation of this compound Synthesis

The production of lactate is tightly regulated at multiple levels, primarily through the availability of substrates and the activity of key enzymes.

Substrate Availability

The rate of lactate production is directly influenced by the concentrations of pyruvate and NADH.[5][7] During intense physical activity or in rapidly proliferating cancer cells, the rate of glycolysis can exceed the capacity of the mitochondria to oxidize pyruvate, leading to an accumulation of both pyruvate and NADH and driving the conversion to lactate.[8]

Lactate Dehydrogenase (LDH)

LDH is the central enzyme in lactate synthesis and exists as a tetramer composed of two different subunits: LDHA (M-type) and LDHB (H-type).[5][7] These subunits can combine to form five different isoenzymes (LDH1-5) with varying tissue distributions and kinetic properties.[5] LDHA, predominantly found in skeletal muscle, has a higher affinity for pyruvate and is geared towards lactate production.[7] Conversely, LDHB, abundant in the heart, favors the conversion of lactate to pyruvate.[7]

The activity of LDH is also subject to transcriptional regulation. For instance, the transcription factor hypoxia-inducible factor (HIF) can upregulate the expression of LDHA, promoting lactate production in hypoxic conditions.[7][9]

The Cori Cycle: An Inter-organ Lactate Shuttle

The Cori cycle, also known as the this compound cycle, is a metabolic pathway that links the muscles and the liver.[10][11][12] During strenuous exercise, muscles produce large amounts of lactate, which is released into the bloodstream and transported to the liver.[10][13] In the liver, lactate is converted back to glucose through gluconeogenesis.[11][14] This newly synthesized glucose is then released back into the circulation to be used by the muscles for energy.[11] The Cori cycle is crucial for preventing lactic acidosis and for recycling lactate.[10][13]

Caption: The Cori Cycle illustrating the interplay between muscle and liver.

The Warburg Effect: Aerobic Glycolysis in Cancer

In the 1920s, Otto Warburg observed that cancer cells exhibit a high rate of glycolysis and produce large amounts of lactate, even in the presence of sufficient oxygen—a phenomenon termed the "Warburg effect" or aerobic glycolysis.[9][15] This metabolic reprogramming is now recognized as a hallmark of cancer.[9] The increased lactate production in tumors is not merely a waste product but plays a crucial role in cancer progression by contributing to angiogenesis, immune evasion, and metastasis.[16]

Caption: Simplified representation of the Warburg Effect in cancer cells.

Quantitative Data on this compound Synthesis

| Parameter | Context | Value | Reference |

| Lactate Concentration | Healthy Blood/Tissue | 1.5 - 3 mM | [17] |

| Lactate Concentration | Tumor Microenvironment | Up to 40 mM | [17][18] |

| Glucose to Lactate Conversion | Tumor Cells | ~66% of glucose uptake | [16] |

| Glucose Uptake | Normal Tissues | 2 - 18% | [16] |

| Glucose Uptake | Tumor Cells | 47 - 70% | [16] |

| Intracellular vs. Extracellular Lactate | Cultured T-cells | Extracellular concentration is ~10-fold higher | [19] |

Experimental Protocols

Measurement of Lactate Concentration

1. Colorimetric Assay for Extracellular and Intracellular L-Lactate

This protocol is adapted from commercially available kits and published research.[19][20][21]

Materials:

-

L-Lactate Assay Kit (e.g., from Abcam, BioAssay Systems) or individual reagents.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm.[19][22]

-

Phosphate Buffered Saline (PBS).

-

Perchloric Acid (PCA), ~14%.

-

Potassium Hydroxide/Potassium Bicarbonate (KOMO) solution for neutralization.

-

BCA Protein Assay Kit.

Procedure for Adherent Cells:

-

Culture cells to the desired density in a 96-well plate.

-

Extracellular Lactate: Collect the cell culture medium. If necessary, adjust the pH to ~7.4 with HEPES solution.[21]

-

Intracellular Lactate:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells in PBS and transfer to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.[21]

-

Remove the supernatant and add 100 µL of 14% PCA to the cell pellet to precipitate proteins.[21]

-

Centrifuge at 20,000 x g for 1 minute and collect the supernatant.[21]

-

Neutralize the supernatant to pH 7.4 with KOMO solution.[21]

-

-

Assay:

-

Prepare a standard curve using the provided lactate standard.

-

Add samples (extracellular medium or neutralized intracellular extract) and standards to the wells of a 96-well plate.

-

Add the reaction mix (containing lactate dehydrogenase, NAD+, and a probe) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.[19]

-

Measure the absorbance or fluorescence.

-

-

Normalization: Normalize the intracellular lactate concentration to the total protein content of the cell pellet, determined by a BCA assay.[23]

2. Enzymatic Method using a Spectrophotometer

This protocol is based on the principle of measuring the increase in NADH absorbance at 340 nm.[24]

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Cuvettes.

-

Glycine buffer.

-

L-Lactate Dehydrogenase (LDH).

-

Nicotinamide Adenine Dinucleotide (NAD+).

-

Sodium Lactate (for standard curve).

Procedure:

-

Prepare a reaction mixture containing glycine buffer, water, and L-lactate dehydrogenase in a NAD+ vial.[24]

-

Prepare a blank by adding the reaction mixture and deionized water to a cuvette.

-

Prepare a standard curve by adding the reaction mixture and known concentrations of sodium lactate to separate cuvettes.

-

For the sample, add the reaction mixture and the sample (e.g., deproteinized cell extract) to a cuvette.

-

Incubate all tubes for 15 minutes at 37°C.[24]

-

Measure the absorbance at 340 nm.

-

Calculate the lactate concentration in the sample by comparing its absorbance to the standard curve.

Measurement of Lactate Dehydrogenase (LDH) Activity

This assay measures the activity of LDH by monitoring the rate of NADH formation.

Materials:

-

LDH Activity Assay Kit (e.g., from Sigma-Aldrich, Assay Genie) or individual reagents.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 450 nm or fluorescence.[22]

-

LDH Assay Buffer.

-

LDH Substrate Mix (containing lactate).

-

NAD+.

-

NADH Standard.

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (~1 x 10^6) in ice-cold LDH Assay Buffer.[22]

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

-

Collect the supernatant.

-

-

Assay:

-

Prepare an NADH standard curve.

-

Add samples, positive control (if available), and standards to the wells of a 96-well plate. Adjust the volume with LDH Assay Buffer.

-

Prepare a master reaction mix containing LDH Assay Buffer, LDH Substrate Mix, and a probe.

-

Add the master reaction mix to each well.

-

Measure the absorbance or fluorescence in kinetic mode for 10-30 minutes at 37°C.[22]

-

-

Calculation: Calculate the LDH activity based on the rate of change in absorbance or fluorescence compared to the NADH standard curve.

Conclusion

The synthesis of this compound is a fundamental biochemical process with far-reaching implications for cellular metabolism and disease. A thorough understanding of the pathways, their regulation, and the roles of key enzymes is paramount for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the multifaceted roles of lactate and for the development of novel therapeutic strategies targeting lactate metabolism.

References

- 1. byjus.com [byjus.com]

- 2. study.com [study.com]

- 3. This compound fermentation - Wikipedia [en.wikipedia.org]

- 4. This compound Fermentation | ChemTalk [chemistrytalk.org]

- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Biochemistry of Lactate Dehydrogenase: Understanding its Role in Cellular Energy Metabolism and Diagnostic Significance - DoveMed [dovemed.com]

- 8. An enzymatic approach to lactate production in human skeletal muscle during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cori Cycle | Purpose, Process & Importance | Study.com [study.com]

- 11. thebloodproject.com [thebloodproject.com]

- 12. Cori cycle - Wikipedia [en.wikipedia.org]

- 13. Cori Cycle: What It Is and Why It Is Important [verywellhealth.com]

- 14. microbenotes.com [microbenotes.com]

- 15. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. researchgate.net [researchgate.net]

- 24. tipbiosystems.com [tipbiosystems.com]

The Pathophysiology and Diagnosis of Lactic Acidosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acidosis is a metabolic condition characterized by the accumulation of lactate in the blood, leading to a decrease in physiological pH. It is a common and serious condition in critically ill patients, often indicating underlying tissue hypoxia or metabolic dysregulation. A thorough understanding of its pathophysiology and the nuances of its diagnosis is critical for the development of effective therapeutic strategies. This guide provides a comprehensive overview of the core mechanisms of lactic acidosis, detailed diagnostic criteria, and relevant experimental methodologies for its study.

Pathophysiology of Lactic Acidosis

Lactic acidosis arises from an imbalance between lactate production and clearance. Under normal physiological conditions, lactate is produced in small amounts, primarily from anaerobic glycolysis, and is efficiently cleared by the liver and kidneys.[1] However, in pathological states, this delicate balance is disrupted.

Cellular Mechanisms of Lactate Production

The cornerstone of lactate production is anaerobic glycolysis. In the absence of sufficient oxygen, the final product of glycolysis, pyruvate, is diverted from the mitochondrial tricarboxylic acid (TCA) or Krebs cycle. Instead, it is converted to lactate by the enzyme lactate dehydrogenase (LDH). This reaction also serves to regenerate nicotinamide adenine dinucleotide (NAD+) from NADH, which is essential for the continuation of glycolysis.[2][3]

The key cellular events leading to increased lactate production include:

-

Increased Pyruvate Production: Accelerated glycolysis, often stimulated by stress, catecholamines, or certain toxins, can overwhelm the capacity of the pyruvate dehydrogenase (PDH) complex, leading to an accumulation of pyruvate.[4]

-

Reduced Pyruvate Entry into Mitochondria: Impaired mitochondrial function, either due to hypoxia or direct inhibition of the electron transport chain, prevents the oxidation of pyruvate.[4] This is a central feature of Type A lactic acidosis.

-

Shift in the NADH/NAD+ Ratio: An increase in the NADH/NAD+ ratio, characteristic of anaerobic conditions, favors the conversion of pyruvate to lactate by LDH.[5]

Impaired Lactate Clearance

The liver is the primary organ responsible for lactate clearance, accounting for approximately 60% of its removal from circulation, with the kidneys contributing to a lesser extent.[1][6] This clearance occurs mainly through two processes:

-

Gluconeogenesis (Cori Cycle): Lactate is transported to the liver, where it is converted back to pyruvate and then to glucose. This newly synthesized glucose can then be released back into the circulation for use by other tissues.[7][8]

-

Oxidation: Lactate can be converted back to pyruvate and subsequently oxidized to CO2 and water via the TCA cycle, a process that can occur in the liver, kidneys, and even skeletal muscle.[6]

Impaired function of the liver or kidneys can significantly reduce lactate clearance, contributing to its accumulation in the blood.[9]

Classification of Lactic Acidosis

Lactic acidosis is broadly classified into two types based on the presence or absence of clinical evidence of tissue hypoxia:

-

Type A Lactic Acidosis: This is the most common form and is characterized by inadequate oxygen delivery to the tissues.[10] This can result from systemic hypoperfusion (e.g., septic, cardiogenic, or hypovolemic shock), regional ischemia, or severe hypoxemia.[5]

-

Type B Lactic Acidosis: This form occurs in the absence of overt tissue hypoxia.[6] It is further subdivided into:

Diagnosis of Lactic Acidosis

The diagnosis of lactic acidosis is based on clinical presentation and laboratory findings. A high index of suspicion is crucial in critically ill patients.

Laboratory Investigations

Key laboratory tests for the diagnosis and evaluation of lactic acidosis include:

-

Blood Lactate Level: The cornerstone of diagnosis.

-

Arterial Blood Gas (ABG) Analysis: To assess the acid-base status.

-

Serum Electrolytes: To calculate the anion gap.

Diagnostic Criteria

The definitive diagnosis of lactic acidosis is established by the following criteria:

Hyperlactatemia is defined as a persistent, mild to moderately elevated lactate level (2-4 mmol/L) without metabolic acidosis.[6]

Anion Gap

Lactic acidosis is a high anion gap metabolic acidosis. The anion gap is a calculated value that represents the difference between the measured cations (primarily sodium) and the measured anions (chloride and bicarbonate).

Formula for Anion Gap: Anion Gap = [Na+] - ([Cl-] + [HCO3-])[4]

An elevated anion gap suggests the presence of unmeasured anions, such as lactate. It is important to note that hypoalbuminemia, common in critically ill patients, can falsely lower the anion gap.[11]

Quantitative Data Summary

| Parameter | Normal Range | Hyperlactatemia | Lactic Acidosis | Clinical Significance |

| Arterial Blood Lactate | 0.5 - 1.6 mmol/L | 2.0 - 4.0 mmol/L | > 4.0 mmol/L | A lactate level > 4.0 mmol/L is associated with increased mortality.[2][12] |

| Venous Blood Lactate | 0.5 - 2.2 mmol/L | 2.0 - 4.0 mmol/L | > 4.0 mmol/L | Generally slightly higher than arterial levels.[1] |

| Arterial pH | 7.35 - 7.45 | Normal | < 7.35 | A pH < 7.35 in the presence of hyperlactatemia confirms lactic acidosis.[11] |

| Anion Gap | 3 - 11 mEq/L | Variable | Elevated (>12 mEq/L) | Helps in the differential diagnosis of metabolic acidosis.[13] |

| Lactate Level (mmol/L) | Associated Mortality in Sepsis |

| < 2.0 | Lower mortality |

| 2.0 - 3.9 | 3.8% |

| > 4.0 | 15.5% |

| Data from a study on emergency department patients. |

Signaling Pathways and Diagnostic Logic

Signaling Pathway: Cellular Response to Hypoxia

Under hypoxic conditions, a complex signaling cascade is initiated to adapt cellular metabolism. Key players in this pathway include Hypoxia-Inducible Factor 1-alpha (HIF-1α) and AMP-activated protein kinase (AMPK). HIF-1α promotes the expression of genes involved in glycolysis and lactate production, while AMPK acts as a cellular energy sensor, further promoting glycolysis and inhibiting energy-consuming processes.

References

- 1. Lactate clamp: a method to measure lactate utilization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. davuniversity.org [davuniversity.org]

- 3. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. L-lactic acidosis: pathophysiology, classification, and causes; emphasis on biochemical and metabolic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Cori Cycle: Steps, Regulation, and Importance • Microbe Online [microbeonline.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. Concepts of Lactate Metabolic Clearance Rate and Lactate Clamp for Metabolic Inquiry: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Evolving Landscape of Lactic Acid Bacteria: A Technical Guide to Classification and Taxonomy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid bacteria (LAB) represent a diverse group of Gram-positive, non-spore-forming, catalase-negative cocci or rods, characterized by the production of this compound as a primary end-product of carbohydrate fermentation.[1][2] Their ubiquitous presence in fermented foods and the gastrointestinal tracts of mammals, coupled with their "Generally Recognized As Safe" (GRAS) status, has made them subjects of intense scientific and industrial interest.[1] This technical guide provides a comprehensive overview of the current classification and taxonomy of LAB, with a focus on the polyphasic approach that integrates phenotypic and genotypic data for accurate identification and classification. Recent significant taxonomic revisions, particularly the reclassification of the genus Lactobacillus, are also detailed to provide researchers with the most up-to-date information.

Taxonomic Hierarchy of this compound Bacteria

The classification of LAB follows the standard taxonomic ranks from phylum to species. Historically, classification was primarily based on phenotypic characteristics such as morphology, fermentation patterns, and growth conditions.[3] However, the advent of molecular techniques has led to a more robust and phylogenetically accurate classification system. The current accepted taxonomic hierarchy for LAB is rooted in the phylum Firmicutes, class Bacilli, and order Lactobacillales.[4][5]

The order Lactobacillales encompasses the core families of LAB, including Lactobacillaceae, Leuconostocaceae, Enterococcaceae, and Streptococcaceae. A significant recent development in LAB taxonomy was the 2020 reclassification of the genus Lactobacillus. This extensive revision, based on whole-genome sequence analysis, resulted in the division of the former Lactobacillus genus into 25 genera, including the emended genus Lactobacillus and 23 novel genera.[6][7][8] This reclassification aimed to create more phylogenetically coherent and functionally relevant groupings of species.

Caption: Hierarchical classification of this compound Bacteria.

Polyphasic Taxonomy: An Integrated Approach

Modern bacterial taxonomy relies on a polyphasic approach, which integrates phenotypic, genotypic, and phylogenetic information to provide a robust and reliable classification.[3][9][10] This approach is crucial for the accurate identification of LAB species and strains, which can have significant implications for their application in food production, probiotics, and therapeutics.

Caption: Polyphasic taxonomy workflow for LAB identification.

Data Presentation: Comparative Characteristics of Key LAB Genera

The following tables summarize key phenotypic and genotypic characteristics of some of the most common and industrially important LAB genera.

Table 1: Phenotypic Characteristics of Selected this compound Bacteria Genera

| Genus | Morphology | Gram Stain | Catalase | Fermentation Pathway | Growth at 10°C | Growth at 45°C |

| Lactobacillus (emended) | Rods | + | - | Homofermentative | Variable | + |

| Lacticaseibacillus | Rods | + | - | Homofermentative | + | + |

| Lactiplantibacillus | Rods | + | - | Homofermentative | + | + |

| Leuconostoc | Cocci | + | - | Heterofermentative | + | - |

| Enterococcus | Cocci | + | - | Homofermentative | + | + |

| Streptococcus | Cocci | + | - | Homofermentative | - | Variable |

| Pediococcus | Cocci (tetrads) | + | - | Homofermentative | Variable | + |

Data compiled from various sources, including Bergey's Manual of Systematic Bacteriology.[1][2]

Table 2: Genotypic Characteristics of Selected this compound Bacteria Genera

| Genus | G+C Content (mol%) | 16S rRNA Signature Sequences | Key Differentiating Genes |

| Lactobacillus (emended) | 32-52 | Genus-specific variable regions | Specific housekeeping genes (e.g., recA, rpoA) |

| Lacticaseibacillus | 45-48 | Genus-specific variable regions | Specific housekeeping genes |

| Lactiplantibacillus | 44-47 | Genus-specific variable regions | Specific housekeeping genes |

| Leuconostoc | 37-45 | Genus-specific variable regions | Genes for heterofermentative pathway |

| Enterococcus | 37-45 | Genus-specific variable regions | Genes associated with stress tolerance |

| Streptococcus | 34-46 | Genus-specific variable regions | Genes related to pathogenicity (in some species) |

| Pediococcus | 34-42 | Genus-specific variable regions | Genes for tetrad formation |

Data compiled from various scientific publications.

Experimental Protocols

16S rRNA Gene Sequencing for Bacterial Identification

This technique is a cornerstone of modern bacterial taxonomy, providing a phylogenetic framework for classification.[11]

Methodology:

-

DNA Extraction:

-

Culture the bacterial isolate in an appropriate liquid medium (e.g., MRS broth for most LAB).

-

Harvest the cells by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.

-

Purify the genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) that target conserved regions of the gene.[12]

-

Set up a PCR reaction containing the purified DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform the PCR using a thermal cycler with an optimized program (denaturation, annealing, and extension steps).[12]

-

-

PCR Product Purification:

-

Verify the amplification of the ~1500 bp 16S rRNA gene fragment by agarose gel electrophoresis.

-

Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

-

-

Sequencing:

-

Data Analysis:

-

Assemble and edit the raw sequence data to obtain a high-quality consensus sequence.

-

Compare the obtained 16S rRNA gene sequence to a public database (e.g., NCBI GenBank, RDP) using BLAST or other alignment tools to determine the closest known relatives.[13]

-

Construct a phylogenetic tree to visualize the evolutionary relationship of the isolate with related species.

-

Caption: Workflow for 16S rRNA gene sequencing.

DNA-DNA Hybridization (DDH)

DDH has been a traditional gold standard for bacterial species delineation, although it is increasingly being replaced by in silico methods.[14] A DNA-DNA similarity value of 70% or greater is typically used as the threshold for defining a species.

Methodology:

-

Genomic DNA Extraction and Labeling:

-

Extract high-purity genomic DNA from the test and reference strains.

-

Label the DNA of one strain (e.g., the reference strain) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).

-

-

DNA Fragmentation:

-

Shear the genomic DNA from both strains into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

-

-

Denaturation and Hybridization:

-

Mix the labeled and unlabeled fragmented DNA.

-

Denature the DNA by heating to separate the double strands.

-

Allow the single-stranded DNA to reassociate (hybridize) by slowly cooling the mixture.

-

-

Separation of Hybridized DNA:

-

Separate the double-stranded (hybridized) DNA from the single-stranded (unhybridized) DNA using hydroxyapatite chromatography or S1 nuclease treatment.

-

-

Quantification of Hybridization:

-

Quantify the amount of labeled DNA in the hybridized fraction.

-

Calculate the percentage of DNA-DNA reassociation between the two strains.

-

Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive genetic information for taxonomic classification and is becoming the new standard in bacterial taxonomy.[15][16]

Methodology:

-

Library Preparation:

-